Cas no 1171889-85-2 (N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide)

N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide is a specialized organic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-difluorophenyl group and an acetamide moiety bearing a 4-methoxyphenyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The presence of electron-withdrawing fluorine atoms and electron-donating methoxy groups may enhance stability and modulate electronic properties, making it suitable for applications in drug discovery or agrochemical research. Its well-defined heterocyclic framework offers opportunities for further derivatization, enabling structure-activity relationship studies. The compound’s synthetic accessibility and functional group compatibility further support its use as an intermediate in targeted chemical synthesis.
N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide structure
1171889-85-2 structure
Product Name:N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide
CAS No:1171889-85-2
MF:C17H13F2N3O3
MW:345.300230741501
CID:6360120
PubChem ID:43972233
Update Time:2025-05-30

N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide
    • N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
    • Benzeneacetamide, N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-
    • F1374-2052
    • 1171889-85-2
    • N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
    • AKOS024608166
    • Inchi: 1S/C17H13F2N3O3/c1-24-12-5-2-10(3-6-12)8-15(23)20-17-22-21-16(25-17)13-7-4-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23)
    • InChI Key: RXXSALDWBBLFMG-UHFFFAOYSA-N
    • SMILES: C1(CC(NC2=NN=C(C3=CC=C(F)C=C3F)O2)=O)=CC=C(OC)C=C1

Computed Properties

  • Exact Mass: 345.09249761g/mol
  • Monoisotopic Mass: 345.09249761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 449
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 77.2Ų

Experimental Properties

  • Density: 1.380±0.06 g/cm3(Predicted)
  • pka: 11.41±0.70(Predicted)

N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide Pricemore >>

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Additional information on N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide

Comprehensive Overview of N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide (CAS No. 1171889-85-2)

The compound N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide (CAS No. 1171889-85-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This 1,3,4-oxadiazole derivative combines a difluorophenyl moiety with a methoxyphenylacetamide group, creating a versatile scaffold for drug discovery and material science. Researchers are particularly interested in its role as a bioactive intermediate, with studies exploring its kinase inhibition properties and antimicrobial activity.

In recent years, the demand for heterocyclic compounds like N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide has surged, driven by advancements in precision medicine and green chemistry. A common query among scientists is how this compound compares to other oxadiazole-based inhibitors in terms of binding affinity and metabolic stability. Its fluorine substitution pattern (particularly the 2,4-difluorophenyl group) is frequently discussed in forums, as it enhances lipophilicity and bioavailability—a hot topic in drug design optimization.

The synthesis of CAS 1171889-85-2 typically involves multi-step reactions, including cyclization of hydrazide precursors and amide coupling techniques. Analytical methods such as HPLC purity testing and NMR spectroscopy are critical for quality control, addressing another frequent search trend: "how to characterize 1,3,4-oxadiazole derivatives." Notably, the 4-methoxyphenyl segment contributes to the compound’s UV absorbance, making it suitable for photophysical studies—an area gaining traction in optoelectronic material research.

From a commercial perspective, N-5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl-2-(4-methoxyphenyl)acetamide is often listed under categories like pharmaceutical intermediates and research chemicals. Suppliers emphasize its high batch-to-batch consistency, responding to industry concerns about reproducibility in preclinical trials. Environmental considerations also play a role; users increasingly search for "biodegradable heterocycles," though this compound’s ecological impact remains under investigation.

Emerging applications include its use as a molecular probe for studying enzyme-substrate interactions, aligning with the broader interest in targeted therapy development. The difluorophenyl-oxadiazole core’s rigidity makes it a candidate for crystal engineering, another trending topic in supramolecular chemistry. As regulatory agencies tighten guidelines on compound safety profiles, detailed toxicity studies of this molecule are anticipated to dominate future discussions.

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